molecular formula C23H22N2OS B4090965 2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone

2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone

Cat. No.: B4090965
M. Wt: 374.5 g/mol
InChI Key: QJCHPGSFVSMSDN-UHFFFAOYSA-N
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Description

2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone typically involves multiple steps. One common method involves the reaction of 4-methyl-5,6,7,8-tetrahydroquinazoline with a suitable thiol compound to introduce the sulfanyl group. This is followed by the reaction with 1,2-diphenylethanone under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as DIPEA (diisopropylethylamine) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit ATPase activity, affecting energy metabolism in cells . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

What sets 2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone apart is its unique combination of the quinazoline ring with the sulfanyl and diphenylethanone moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-16-19-14-8-9-15-20(19)25-23(24-16)27-22(18-12-6-3-7-13-18)21(26)17-10-4-2-5-11-17/h2-7,10-13,22H,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCHPGSFVSMSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone
Reactant of Route 2
Reactant of Route 2
2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone
Reactant of Route 3
2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone
Reactant of Route 4
2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone
Reactant of Route 5
2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone
Reactant of Route 6
2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone

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